molecular formula C6H15NO2 B1266703 3-(2-Methoxyethoxy)propylamine CAS No. 54303-31-0

3-(2-Methoxyethoxy)propylamine

Cat. No.: B1266703
CAS No.: 54303-31-0
M. Wt: 133.19 g/mol
InChI Key: PWGVOCGNHYMDLS-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)propylamine is an organic compound with the molecular formula C6H15NO2. It is a colorless liquid with a slightly ammonia-like odor. This compound is soluble in water and organic solvents and is known for its versatility in various chemical reactions and applications.

Scientific Research Applications

3-(2-Methoxyethoxy)propylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Medicine: It is explored for its potential in drug development and as a reagent in pharmaceutical synthesis.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Safety and Hazards

The safety data sheet for propylamine, a related compound, indicates that it is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . These hazards may also apply to 3-(2-Methoxyethoxy)propylamine, but specific safety data for this compound was not found in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Methoxyethoxy)propylamine involves the reaction of 3-(2-Methoxyethoxy)propene with ammonia. The process typically includes the following steps:

    Preparation of 3-(2-Methoxyethoxy)propene: This intermediate is synthesized by reacting allyl bromide with 2-methoxyethanol in the presence of potassium hydroxide.

    Amination: The 3-(2-Methoxyethoxy)propene is then reacted with ammonia under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)propylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces substituted amines or amides.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)propylamine involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can interact with molecular targets such as electrophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethoxyethoxy)propylamine
  • 3-(2-Methoxyethoxy)butylamine
  • 3-(2-Methoxyethoxy)ethylamine

Uniqueness

3-(2-Methoxyethoxy)propylamine is unique due to its specific structure, which includes both an ether and an amine functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-(2-methoxyethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-8-5-6-9-4-2-3-7/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGVOCGNHYMDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71782-42-8
Record name Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71782-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0068941
Record name 1-Propanamine, 3-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54303-31-0
Record name 3-(2-Methoxyethoxy)propylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54303-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-(2-methoxyethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054303310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-(2-methoxyethoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanamine, 3-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methoxyethoxy)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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